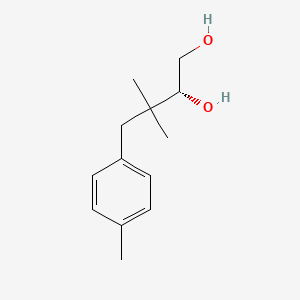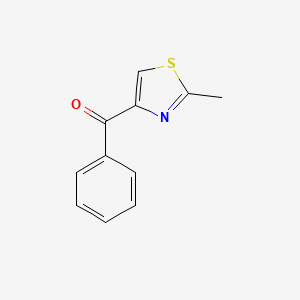
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is an organic compound with a complex structure that includes a butane backbone, two hydroxyl groups, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of intermediate compounds derived from petrochemical sources. The process requires precise control of reaction parameters such as pressure, temperature, and catalyst selection to maximize yield and purity.
化学反应分析
Types of Reactions
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 3,3-dimethyl-4-(4-methylphenyl)butane.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学研究应用
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4-Butanediol: A simpler diol with a linear structure.
2,3-Butanediol: Another diol with a different stereochemistry.
2-methylpropane-1,2-diol: A structural isomer with a different arrangement of hydroxyl groups.
Uniqueness
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol is unique due to its specific stereochemistry and the presence of a methylphenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
CAS 编号 |
647033-26-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
(2R)-3,3-dimethyl-4-(4-methylphenyl)butane-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-10-4-6-11(7-5-10)8-13(2,3)12(15)9-14/h4-7,12,14-15H,8-9H2,1-3H3/t12-/m0/s1 |
InChI 键 |
UWHGMCXTQVDREQ-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CC(C)(C)[C@H](CO)O |
规范 SMILES |
CC1=CC=C(C=C1)CC(C)(C)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)


![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)


![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)

propanedinitrile](/img/structure/B12593072.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
